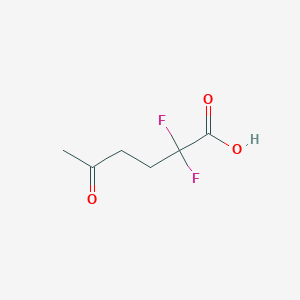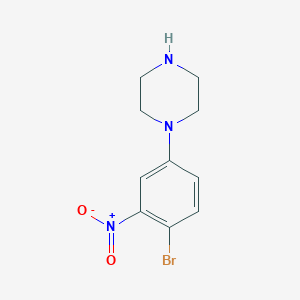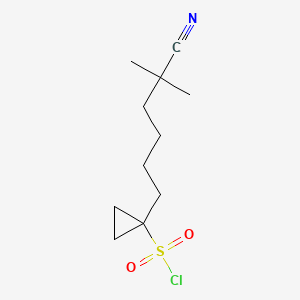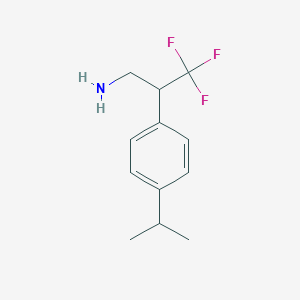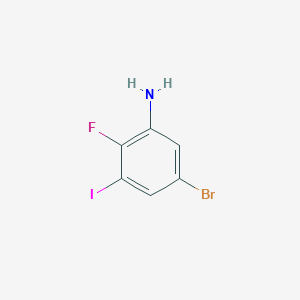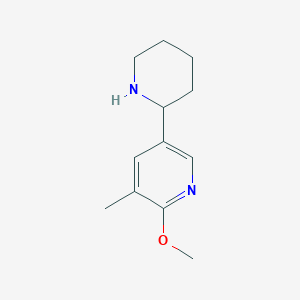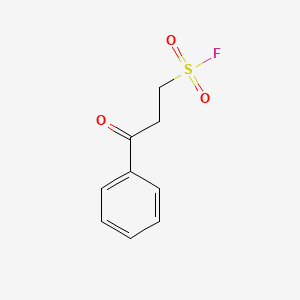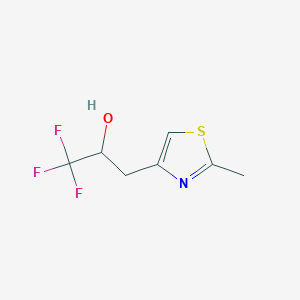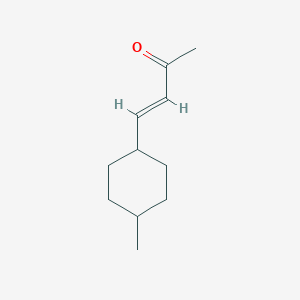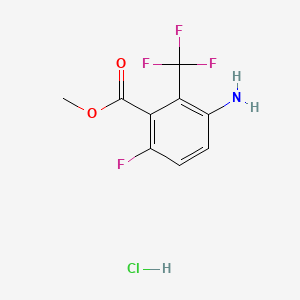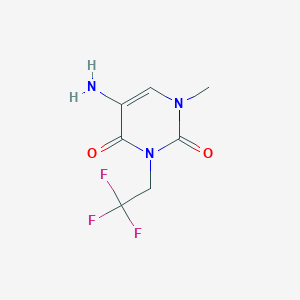
5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This specific compound is characterized by the presence of an amino group, a methyl group, and a trifluoroethyl group attached to the pyrimidine ring, making it a unique and potentially valuable molecule in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., a base like sodium hydroxide).
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity, including temperature control, pressure adjustments, and the use of advanced catalysts.
Purification Processes: Employing purification techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The amino and trifluoroethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various electrophiles (e.g., alkyl halides) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxo groups.
Reduced Derivatives: Compounds with reduced functional groups.
Substituted Derivatives: Compounds with new substituents replacing the original amino or trifluoroethyl groups.
科学的研究の応用
5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The pathways affected by this compound can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
5-Amino-1-methyl-3-ethylpyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the trifluoroethyl group.
5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine: Similar structure but lacks the dione functionality.
Uniqueness
The presence of the trifluoroethyl group and the dione functionality in 5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione makes it unique compared to other pyrimidine derivatives
特性
分子式 |
C7H8F3N3O2 |
|---|---|
分子量 |
223.15 g/mol |
IUPAC名 |
5-amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8F3N3O2/c1-12-2-4(11)5(14)13(6(12)15)3-7(8,9)10/h2H,3,11H2,1H3 |
InChIキー |
LFDVQYSVFVEOQH-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)N(C1=O)CC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


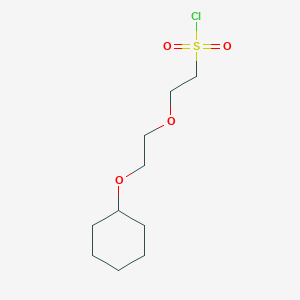
amine](/img/structure/B15310507.png)
